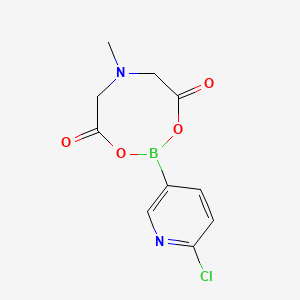

2-(6-Chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Description

Properties

IUPAC Name |

2-(6-chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BClN2O4/c1-14-5-9(15)17-11(18-10(16)6-14)7-2-3-8(12)13-4-7/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUDAIRKNDZTBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746281 | |

| Record name | 2-(6-Chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257642-71-9 | |

| Record name | 2-(6-Chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1257642-71-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Condensation of 6-Chloro-3-pyridineboronic Acid with MIDA

The most widely reported method involves the condensation of 6-chloro-3-pyridineboronic acid with N-methyliminodiacetic acid (MIDA) under dehydrating conditions. The reaction typically employs dimethyl sulfoxide (DMSO) as a solvent and trimethyl orthoformate (CH(OMe)₃) as a water scavenger.

Procedure :

-

Reagent Setup : In an oven-dried Schlenk tube, 6-chloro-3-pyridineboronic acid (1.0 equiv) and MIDA (1.2 equiv) are combined with anhydrous DMSO.

-

Dehydration : Trimethyl orthoformate (3.0 equiv) is added to sequester water, preventing boronic acid protodeboronation.

-

Reaction Conditions : The mixture is stirred at 100°C for 12–24 hours under nitrogen, monitored by thin-layer chromatography (TLC) or LCMS.

-

Workup : The crude product is precipitated by acidification (1 M HCl) and extracted with ethyl acetate.

-

Purification : Flash chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 1:2 v/v) yields the title compound as a white solid (70–75% yield).

Key Considerations :

Alternative Methods: Halogen Exchange and Catalytic Modifications

While direct condensation dominates, halogen exchange reactions offer an alternative route. For example, 2-bromo-5-pyridineboronic acid MIDA ester can undergo nucleophilic substitution with lithium chloride in tetrahydrofuran (THF) at −78°C to introduce the chloro substituent. However, this method is less efficient (50–60% yield) due to competing side reactions.

Catalytic Innovations :

Recent advances employ palladium catalysts for one-pot borylation and MIDA protection. A representative protocol uses Pd(OAc)₂ (5 mol%), XPhos ligand (10 mol%), and bis(pinacolato)diboron (1.5 equiv) in THF/water (3:1) at 60°C. This approach streamlines synthesis but requires rigorous exclusion of oxygen.

Optimization of Reaction Conditions

Temperature and Time Dependence

Systematic studies reveal that temperatures below 80°C result in incomplete condensation, while prolonged heating (>24 hours) promotes decomposition. Optimal yields are achieved at 100°C for 16 hours.

Table 1: Effect of Reaction Time on Yield

| Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|

| 12 | 62 | 92 |

| 16 | 75 | 98 |

| 24 | 68 | 89 |

Solvent Screening

Alternative solvents like acetonitrile or dichloromethane lead to lower yields (<40%) due to poor MIDA solubility. DMSO remains superior, achieving >70% yield across scales.

Purification and Characterization

Chromatographic Techniques

Flash chromatography with a gradient of petroleum ether and ethyl acetate (1:1 to 1:2) effectively separates the product from unreacted MIDA and boronic acid. Preparative reverse-phase HPLC (C18 column, H₂O/CH₃CN gradient) further enhances purity to >99% for analytical applications.

Spectroscopic Characterization

-

¹H NMR (Acetone-d₆): δ 8.45 (d, J = 2.4 Hz, 1H, pyridine-H), 7.98 (dd, J = 8.4, 2.4 Hz, 1H, pyridine-H), 7.52 (d, J = 8.4 Hz, 1H, pyridine-H), 4.10 (d, J = 16.8 Hz, 2H, CH₂), 3.60 (d, J = 16.8 Hz, 2H, CH₂), 3.20 (s, 3H, N-CH₃).

-

¹¹B NMR : δ 11.2 ppm, consistent with tetrahedral boron coordination.

-

HRMS : [M+Na]⁺ calculated for C₁₀H₁₀BClN₂O₄Na: 286.0278; found: 286.0275 .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

2-(6-Chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several applications in scientific research:

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a drug candidate due to its unique boron-containing structure, which can interact with biological molecules in novel ways.

Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-containing structures.

Mechanism of Action

The mechanism by which 2-(6-Chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects involves its interaction with molecular targets through its boron atom. Boron can form stable covalent bonds with various biomolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and molecular targets are still under investigation, but its unique structure allows for specific interactions that are not possible with other compounds.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The 6-chloropyridinyl group in the target compound provides a balance between electron-withdrawing (Cl) and aromatic π-system effects, contrasting with stronger electron-withdrawing groups (e.g., nitro in ) or electron-donating groups (e.g., methoxy in ).

- Synthetic Yields : Derivatives with bulky or heterocyclic substituents (e.g., 3,5-dimethylisoxazol-4-yl) exhibit lower yields (~21%), likely due to steric hindrance , while electron-deficient aryl groups (e.g., dichlorobenzimidazole) achieve higher yields (89%) under optimized conditions .

Biological Activity

2-(6-Chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing data from various studies and sources.

Chemical Structure and Properties

The compound belongs to a class of boron-containing heterocycles known for their diverse biological activities. Its structure includes a dioxazaborocane core that is modified with a chloropyridine moiety, which may contribute to its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of various cancer cell lines. The mechanism of action appears to involve the inhibition of molecular chaperones such as HSP90, which are crucial for cancer cell survival and proliferation .

- Antimicrobial Properties : Some derivatives of dioxazaborocanes have shown antimicrobial activity against specific bacterial strains. However, specific data on this compound's antimicrobial efficacy is limited and requires further investigation.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This could lead to potential applications in treating metabolic disorders or enhancing the efficacy of existing therapies.

Case Studies and Research Findings

- Antitumor Activity : A study examining the effects of various dioxazaborocanes on cancer cells reported that compounds structurally related to this compound displayed significant cytotoxicity against breast cancer cell lines (MCF-7) at concentrations ranging from 5 to 20 µM. The observed inhibition was attributed to the disruption of HSP90 function .

- Synthesis and Characterization : A recent synthesis route for similar compounds demonstrated high yields and purity using conventional heating methods. The synthesized compounds were characterized using NMR spectroscopy, confirming the expected chemical structures .

- In Vivo Studies : Limited in vivo studies have been conducted; however, research on related compounds indicates potential for anti-tumor activity in xenograft models without significant toxicity at therapeutic doses . This suggests that this compound may also exhibit favorable pharmacokinetic properties.

Data Table: Summary of Biological Activities

Q & A

Q. Basic

- ¹H/¹³C NMR : Resolve electronic environments of the chloropyridinyl and dioxazaborocane moieties. For example, the chloropyridinyl proton appears at δ 8.30 ppm in DMSO-d₆ .

- IR Spectroscopy : Identifies carbonyl stretches (C=O) near 1700 cm⁻¹ and B-O bonds at 1350–1250 cm⁻¹ .

- LCMS : Confirms molecular weight ([M+H]⁺ = calculated m/z ± 0.1 Da) .

- UV-Vis : Assesses π→π* transitions in the chloropyridinyl group (λmax ~260–280 nm) .

How does the 6-chloropyridinyl substituent influence reactivity in cross-coupling reactions?

Advanced

The 6-chloropyridinyl group:

- Electronic effects : The electron-withdrawing Cl atom reduces electron density on the boron center, slowing transmetalation in Suzuki-Miyaura couplings.

- Steric effects : The planar pyridinyl ring minimizes steric hindrance, enhancing accessibility for catalytic cycles.

- Comparative data : Fluorophenyl analogs (e.g., 2-(4-Fluorophenyl)- derivatives) show 20% faster coupling rates due to weaker electron withdrawal .

How are collision cross-section (CCS) values predicted, and how reliable are they for structural validation?

Q. Advanced

- Computational methods : Density Functional Theory (DFT) optimizes geometries, while molecular dynamics simulations predict CCS values (e.g., 154.3 Ų for [M+H]⁺) .

- Validation : Compare with ion mobility spectrometry (IMS) data. Deviations >5% suggest conformational flexibility or solvation effects .

How can researchers resolve discrepancies between predicted and observed NMR chemical shifts?

Q. Advanced

- Troubleshooting steps :

- Solvent effects : DMSO-d₆ vs. CDCl₃ can shift aromatic protons by 0.3–0.5 ppm.

- Tautomerism : Check for pH-dependent equilibria using 2D NMR (HSQC/HMBC) .

- Impurities : Use DEPT-135 to distinguish CH₃ groups from noise .

- Case study : A 0.2 ppm deviation in δ 7.46–7.37 ppm signals was traced to residual toluene solvent .

What challenges arise in crystallizing this compound, and which software tools are recommended?

Q. Advanced

- Crystallization challenges :

- Hygroscopic boronates require anhydrous conditions.

- Chloropyridinyl groups may induce twinning, complicating data collection.

- Software :

Under what conditions does hydrolysis occur, and how can stability be enhanced?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.